

What are the physicochemical properties of methyl 2-methylpentanoate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylpentanoate

Cat. No.: B1260403

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of Methyl **2-Methylpentanoate**

Introduction

Methyl **2-methylpentanoate** (CAS No. 2177-77-7) is a fatty acid ester recognized for its sweet, fruity aroma, with notes of maple, hazelnut, and strawberry.^{[1][2]} It is found in nature in baked potatoes and is used as a flavoring agent in the food industry.^{[2][3]} This technical guide provides a comprehensive overview of its physicochemical properties, experimental determination protocols, and relevant chemical pathways for researchers, scientists, and professionals in drug development.

Physicochemical Data

The properties of methyl **2-methylpentanoate** are summarized in the tables below, presenting both experimental and computed data for clear reference and comparison.

Table 1: Chemical Identifiers and General Properties

Property	Value	Source
IUPAC Name	methyl 2-methylpentanoate	[4]
CAS Number	2177-77-7	[1]
Molecular Formula	C ₇ H ₁₄ O ₂	[1]
Molecular Weight	130.18 g/mol	[4]
Canonical SMILES	CCCC(C)C(=O)OC	[4]
InChIKey	ZTULNMNIVVMLIU-UHFFFAOYSA-N	[4]
Physical Description	Pale yellow to colorless clear liquid	[4] [5] [6]

Table 2: Experimental Physicochemical Properties

Property	Value	Conditions	Source
Boiling Point	135.1 °C	at 760 mmHg	[1]
45.0 °C	at 0.20 mmHg	[2] [4] [5]	
Density	0.878 g/mL	at 25 °C	[2] [5]
0.871 - 0.881 g/cm ³	at 25 °C	[6]	
Refractive Index	1.403	n _{20/D}	[1] [2] [5]
1.400 - 1.405	n _{20/D}	[4]	
Flash Point	33.4 °C	[1]	
85 - 90 °F	TCC	[2] [5] [6]	
Vapor Pressure	7.85 mmHg	at 25 °C	[1] [5]
Water Solubility	1070 mg/L (estimated)	at 25 °C	[5] [6]

Table 3: Computed Physicochemical Properties

Property	Value	Source
XLogP3	2.1	[1] [3]
Polar Surface Area	26.3 Å ²	[1] [3] [7]
Hydrogen Bond Donor Count	0	[1] [7]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1] [7]
Complexity	88.9	[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard analytical techniques applicable to the characterization of esters like methyl **2-methylpentanoate**.

Purity and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is a primary method for assessing the purity of volatile compounds and confirming their identity.

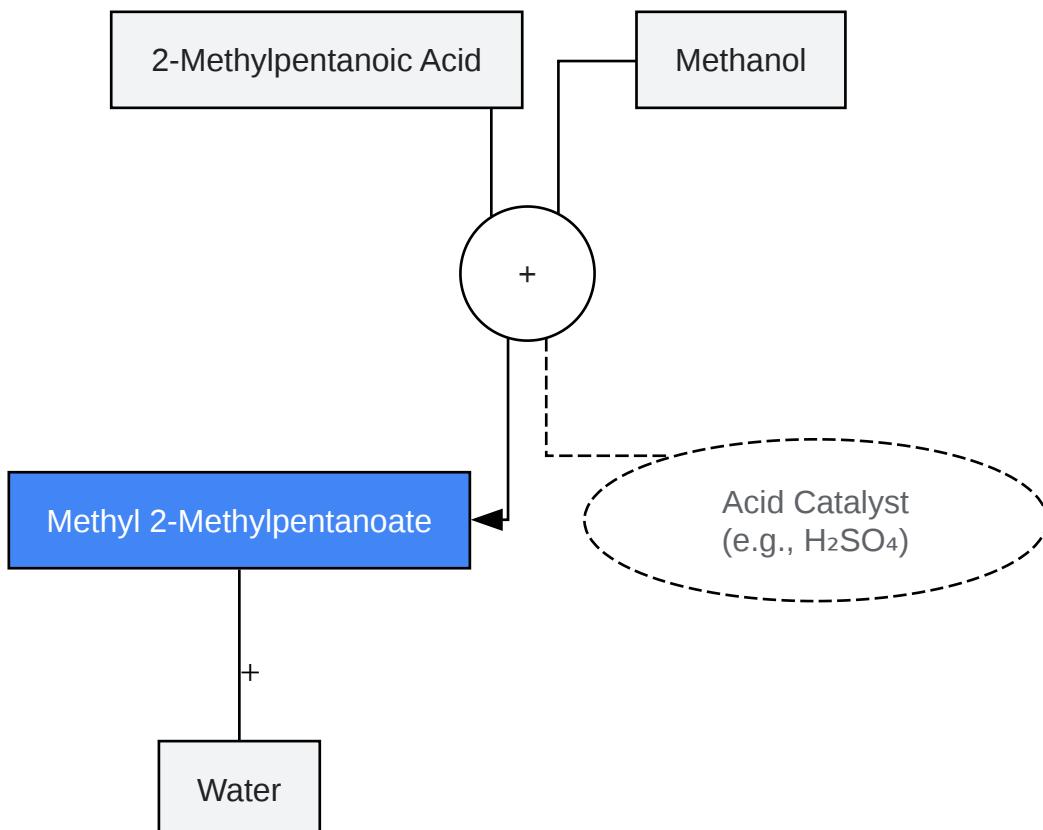
- Objective: To separate methyl **2-methylpentanoate** from any impurities and confirm its molecular weight and fragmentation pattern.
- Methodology:
 - Sample Preparation: A dilute solution of methyl **2-methylpentanoate** is prepared in a volatile organic solvent (e.g., ethanol).
 - Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

- Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.
- Detection (MS): As the compound elutes from the column, it enters the mass spectrometer. It is ionized (commonly by electron impact), causing it to fragment into characteristic ions. The mass-to-charge ratio of these fragments is analyzed to produce a mass spectrum.
- Data Analysis: The retention time from the chromatogram helps in identification, while the mass spectrum provides a molecular fingerprint, which can be compared against spectral libraries like NIST for confirmation.^[4] The relative peak area in the chromatogram is used to quantify purity.

Density Determination: Pycnometry

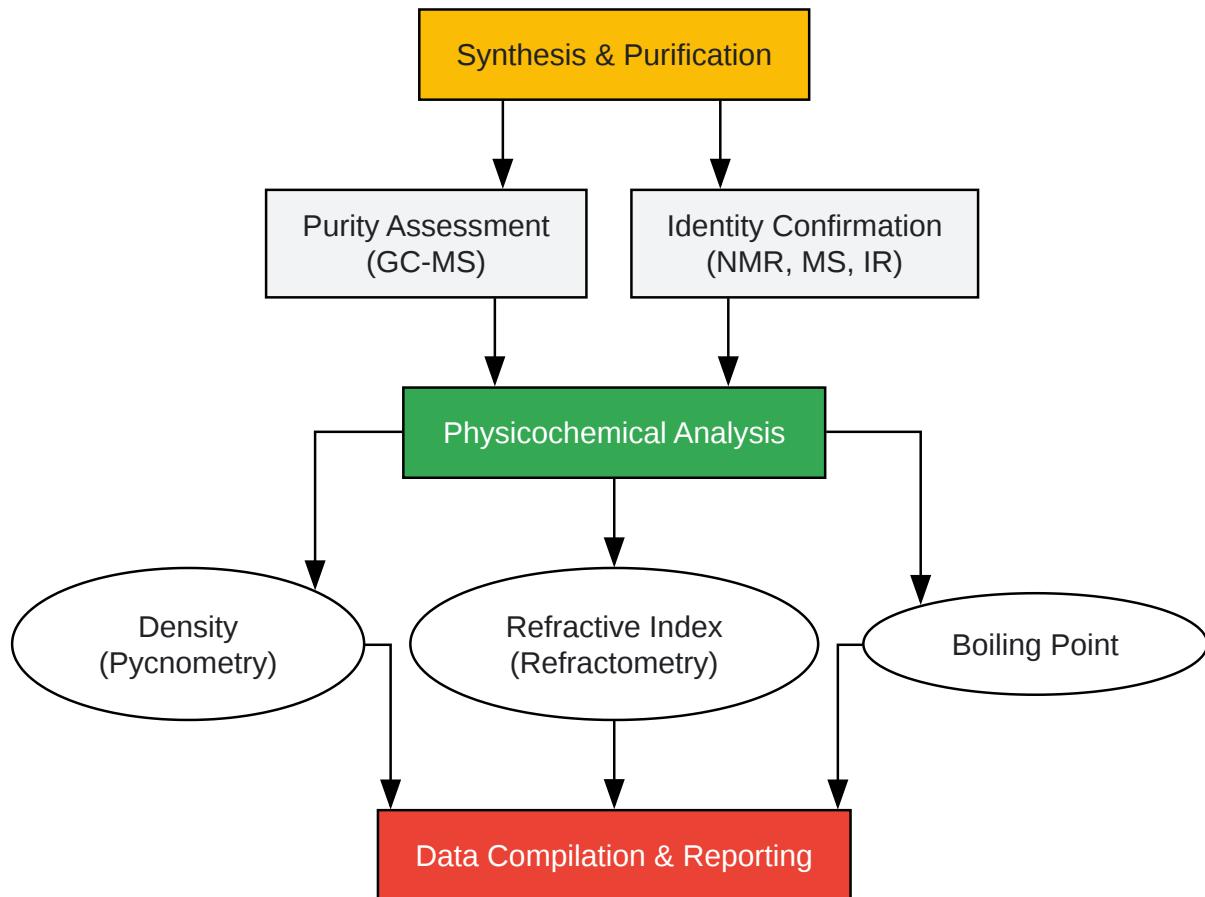
A pycnometer is used for the precise measurement of a liquid's density.

- Objective: To determine the density of methyl **2-methylpentanoate** at a specific temperature (e.g., 25 °C).^{[2][5]}
- Methodology:
 - Calibration: The empty pycnometer is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at the target temperature, and its weight is recorded.
 - Measurement: The pycnometer is cleaned, dried, and filled with methyl **2-methylpentanoate** at the same temperature. Its weight is recorded.
 - Calculation: The density is calculated using the formula: Density = (Mass of sample / Mass of water) * Density of water


Refractive Index Measurement: Refractometry

The refractive index is a fundamental physical property that is useful for identifying and assessing the purity of a liquid sample.

- Objective: To measure the refractive index of methyl **2-methylpentanoate** at a specified wavelength and temperature (typically n_{20}/D , using the sodium D-line at 20 °C).[1][5]
- Methodology:
 - Instrument Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
 - Sample Application: A few drops of methyl **2-methylpentanoate** are placed on the prism of the refractometer.
 - Measurement: The prism is closed, and the instrument's light source is adjusted. The user looks through the eyepiece and adjusts the controls until the boundary line is sharp and centered. The refractive index is then read from the instrument's scale.


Visualizations

Diagrams created using Graphviz illustrate key relationships and workflows relevant to the study of methyl **2-methylpentanoate**.

[Click to download full resolution via product page](#)

Caption: Fischer esterification synthesis of methyl **2-methylpentanoate**.

[Click to download full resolution via product page](#)

Caption: General workflow for chemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 2-METHYLPENTANOATE | 2177-77-7 | lookchem [lookchem.com]
- 2. METHYL 2-METHYLPENTANOATE | 2177-77-7 [chemicalbook.com]
- 3. methyl (2S)-2-methylpentanoate | C7H14O2 | CID 641832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-methylpentanoate | C7H14O2 | CID 519890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. methyl 2-methyl valerate [thegoodsentscompany.com]
- 7. Showing Compound Methyl (±)-2-methylpentanoate (FDB015095) - FooDB [foodb.ca]
- To cite this document: BenchChem. [What are the physicochemical properties of methyl 2-methylpentanoate?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260403#what-are-the-physicochemical-properties-of-methyl-2-methylpentanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com